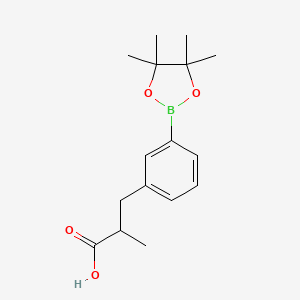

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Description

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a boronic ester-containing compound with a carboxylic acid functional group. Its molecular formula is C₁₇H₂₃BO₄, and it features a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to the meta position of a phenyl ring, which is further linked to a propanoic acid chain bearing a methyl substituent. This structure combines the stability of the pinacol boronate ester with the reactivity of the carboxylic acid, making it valuable in Suzuki-Miyaura cross-coupling reactions and as a precursor in pharmaceutical synthesis .

The compound’s boronic ester group enables participation in transition metal-catalyzed reactions, while the carboxylic acid allows for further derivatization (e.g., esterification, amidation) or salt formation. Its applications span drug development (e.g., prodrugs, enzyme inhibitors) and materials science (e.g., OLEDs, charge-transfer dyads) .

Properties

Molecular Formula |

C16H23BO4 |

|---|---|

Molecular Weight |

290.2 g/mol |

IUPAC Name |

2-methyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid |

InChI |

InChI=1S/C16H23BO4/c1-11(14(18)19)9-12-7-6-8-13(10-12)17-20-15(2,3)16(4,5)21-17/h6-8,10-11H,9H2,1-5H3,(H,18,19) |

InChI Key |

YORLLIQVWNZRCU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 3-bromopropanoic acid.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid undergoes various chemical reactions:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohol.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products: The major products formed from these reactions include various substituted phenylpropanoic acids and their derivatives.

Scientific Research Applications

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds . This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, emphasizing differences in substituents, functional groups, and applications.

Table 1: Structural and Functional Comparison of Boronic Ester-Containing Propanoic Acid Derivatives

Key Comparative Insights:

Functional Group Variability: Carboxylic Acid vs. Ester: The methyl ester analog (C₁₆H₂₃BO₄) lacks the acidic proton, enhancing its stability in non-polar environments and making it suitable for prodrug strategies . Amino Acid Derivatives: The (S)-2-amino variant (C₁₅H₂₂BNO₄) introduces chirality and bioactivity, enabling targeted drug design (e.g., enzyme inhibitors) . The Boc-protected derivative (C₂₁H₃₁BNO₆) offers controlled reactivity in peptide coupling .

Substituent Position Effects: Meta vs. Para Boronic Ester Placement: The target compound’s meta-substituted phenyl group may reduce steric hindrance in cross-coupling reactions compared to para-substituted analogs (e.g., C₁₅H₂₂BNO₄), which are more common in rigid, planar systems like OLED materials .

Reactivity and Applications: Aldehyde Functionality: The propanal derivative (C₁₆H₂₃BO₃) is highly reactive in nucleophilic additions (e.g., Grignard reactions) but lacks the carboxylic acid’s versatility in conjugation . Pharmaceutical vs.

Electron-withdrawing groups (e.g., carboxylic acid) increase the boronic ester’s electrophilicity, improving reactivity in Suzuki couplings .

Biological Activity

2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid can be represented as follows:

This compound features a boron-containing dioxaborolane moiety which is significant in its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the dioxaborolane group suggests potential interactions with enzymes that utilize boron as a cofactor or are sensitive to boron compounds. Research indicates that boron compounds can inhibit certain enzymes involved in metabolic pathways.

- Antioxidant Activity : Compounds containing dioxaborolane structures have been shown to exhibit antioxidant properties. This activity may protect cells from oxidative stress and related damage.

- Cell Signaling Modulation : The phenolic structure may interact with cell signaling pathways, potentially influencing processes such as apoptosis and proliferation.

Biological Activity Data

A summary of the biological activities observed in studies involving similar compounds is presented in the following table:

Case Studies

Several studies have investigated the biological effects of related compounds which may provide insights into the activity of 2-Methyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid:

- Study on Antioxidant Properties : A study demonstrated that similar dioxaborolane derivatives exhibited significant antioxidant activity in vitro. The compounds reduced reactive oxygen species (ROS) levels in cultured cells by up to 50% compared to controls .

- Enzyme Inhibition Study : Research indicated that derivatives containing boron atoms effectively inhibited certain tyrosine kinases involved in cancer progression. The IC50 values for these compounds were found to be in the low micromolar range .

- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of related compounds on various cancer cell lines showed that they induced apoptosis through caspase activation pathways . The study reported a dose-dependent response with significant cell death observed at higher concentrations.

Q & A

Q. What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura cross-coupling?

The Suzuki-Miyaura reaction is a cornerstone for introducing boronate esters into aromatic systems. For this compound, a typical protocol involves:

- Catalyst : Pd(dppf)Cl₂ (1–5 mol%), which enhances coupling efficiency and reduces side reactions .

- Base : K₂CO₃ (2–3 equivalents) in a biphasic solvent system (dioxane/water) to facilitate deprotonation and transmetallation .

- Temperature : Heating at 55°C overnight to ensure complete conversion while minimizing decomposition .

Post-reaction workup includes extraction with ethyl acetate, filtration through diatomaceous earth, and concentration under reduced pressure .

Q. How can common impurities in this compound be identified and resolved during purification?

Impurities often arise from incomplete coupling or residual starting materials. Key strategies include:

- Chromatographic Methods : Reverse-phase HPLC or flash chromatography using gradients of acetonitrile/water to separate regioisomers or boronic acid byproducts .

- Common Impurities :

Advanced Questions

Q. How can regioselective installation of the boronate ester group be achieved in related analogs?

Meta-selective C–H borylation is critical for derivatives with steric hindrance. A validated approach involves:

- Ligand Design : Use of anionic ligands like [Ir(OMe)(COD)]₂ to direct borylation to the meta position of benzylamine-derived substrates .

- Substrate Prefunctionalization : Introducing directing groups (e.g., trifluoroacetamide) enhances selectivity, achieving >90% meta-product in some cases .

Post-borylation, the directing group is cleaved under mild acidic conditions (e.g., citric acid) .

Q. How should researchers address contradictions between theoretical and observed spectroscopic data?

Discrepancies in NMR or MS data often stem from dynamic effects or unexpected tautomerism. Troubleshooting steps include:

- 2D NMR (HSQC, HMBC) : To confirm connectivity and rule out rotational isomers (e.g., hindered rotation around the aryl-boronate bond) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates between isobaric impurities (e.g., residual pinacol ester vs. free boronic acid) .

- Variable-Temperature NMR : Resolves overlapping signals caused by conformational exchange .

Q. What factors influence the stability of this compound under storage or reaction conditions?

- Hydrolytic Sensitivity : The dioxaborolane ring is prone to hydrolysis in protic solvents. Store in anhydrous THF or DMF at –20°C .

- Thermal Stability : Decomposition occurs above 80°C, as observed in failed radical addition attempts (GC-MS traces of fragmented products) .

- Light Sensitivity : UV exposure accelerates degradation; use amber vials for long-term storage .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.